3-[benzyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-4-methylpentanoic acid
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Overview
Description
3-[Benzyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-4-methylpentanoic acid is a synthetic compound often used in peptide synthesis. It features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly employed in the synthesis of peptides to protect the amino group during the coupling reactions. This compound is significant in the field of organic chemistry and biochemistry due to its role in the synthesis of complex peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[benzyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-4-methylpentanoic acid typically involves several steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc-Cl (fluorenylmethoxycarbonyl chloride) in the presence of a base such as sodium carbonate or triethylamine.
Formation of the Benzyl Ester: The carboxyl group of the protected amino acid is then esterified with benzyl alcohol under acidic conditions, often using a catalyst like sulfuric acid or p-toluenesulfonic acid.
Introduction of the Methyl Group: The methyl group is introduced via alkylation, typically using methyl iodide or a similar alkylating agent in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving automated synthesis equipment and rigorous purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[Benzyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the benzyl ester to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as amines or thiols replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Amines, thiols, and other nucleophiles
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Substituted amines or thiols
Scientific Research Applications
3-[Benzyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-4-methylpentanoic acid is widely used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of peptides and proteins.
Biology: In the study of protein structure and function, as well as in the development of peptide-based drugs.
Medicine: For the synthesis of therapeutic peptides and as a tool in drug discovery.
Industry: In the production of peptide-based materials and as a reagent in various chemical processes.
Mechanism of Action
The compound exerts its effects primarily through its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. The benzyl ester can be selectively removed under mild conditions, allowing for the sequential addition of amino acids to form peptides. The molecular targets and pathways involved are primarily related to the synthesis and modification of peptides and proteins.
Comparison with Similar Compounds
Similar Compounds
Fmoc-protected amino acids: These compounds also feature the Fmoc group and are used in peptide synthesis.
Boc-protected amino acids: These compounds use the tert-butyloxycarbonyl (Boc) group for amino protection.
Cbz-protected amino acids: These compounds use the benzyloxycarbonyl (Cbz) group for amino protection.
Uniqueness
3-[Benzyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-4-methylpentanoic acid is unique due to its specific combination of the Fmoc protecting group and the benzyl ester, which provides a balance of stability and reactivity suitable for peptide synthesis. Its structure allows for selective deprotection and efficient coupling reactions, making it a valuable tool in the synthesis of complex peptides and proteins.
This compound’s versatility and efficiency in peptide synthesis distinguish it from other protected amino acids, making it a preferred choice in many research and industrial applications.
Properties
IUPAC Name |
3-[benzyl(9H-fluoren-9-ylmethoxycarbonyl)amino]-4-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO4/c1-19(2)26(16-27(30)31)29(17-20-10-4-3-5-11-20)28(32)33-18-25-23-14-8-6-12-21(23)22-13-7-9-15-24(22)25/h3-15,19,25-26H,16-18H2,1-2H3,(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJUSOJAIOWOKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(=O)O)N(CC1=CC=CC=C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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